molecular formula C8H7NOS B3181751 4-Methylthieno[3,2-c]pyridin-6(5H)-one CAS No. 118487-83-5

4-Methylthieno[3,2-c]pyridin-6(5H)-one

Cat. No.: B3181751
CAS No.: 118487-83-5
M. Wt: 165.21 g/mol
InChI Key: CBPNSCDJWNMBAK-UHFFFAOYSA-N
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Description

4-Methylthieno[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that belongs to the thienopyridine family These compounds are characterized by a fused ring system containing both a thiophene and a pyridine ring The presence of a methyl group at the 4-position and a ketone group at the 6-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthieno[3,2-c]pyridin-6(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium, followed by Thorpe-Ziegler cyclization to yield the desired thienopyridine structure . The reaction conditions often include the use of α-halocarbonyl compounds and strong bases such as sodium ethoxide or sodium methoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylthieno[3,2-c]pyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methylthieno[3,2-c]pyridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylthieno[3,2-c]pyridin-6(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylthieno[3,2-c]pyridin-6(5H)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-5H-thieno[3,2-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-6-2-3-11-7(6)4-8(10)9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNSCDJWNMBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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